molecular formula C23H16Cl2N4O2S B12146657 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12146657
M. Wt: 483.4 g/mol
InChI Key: AAZHUMIQLDPIID-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 2-chlorobenzyl group and a 3-chlorophenylsulfonyl moiety. Its synthesis involves multi-step reactions, often employing polar aprotic solvents (e.g., DMF) and nitrogen atmospheres to optimize yield (75–85%) and purity . Preliminary studies suggest anticancer and antimicrobial activities, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula

C23H16Cl2N4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H16Cl2N4O2S/c24-15-7-5-8-16(12-15)32(30,31)21-20-23(28-19-11-4-3-10-18(19)27-20)29(22(21)26)13-14-6-1-2-9-17(14)25/h1-12H,13,26H2

InChI Key

AAZHUMIQLDPIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the sulfonyl and chlorobenzyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorobenzyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoxalines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs differ in substituents on the benzyl/aryl groups and sulfonyl moieties, influencing physicochemical properties and biological activities.

Table 1: Structural Comparison of Selected Pyrroloquinoxaline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound : 1-(2-Chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine 2-Chlorobenzyl, 3-Chlorophenylsulfonyl ~445.95 Anticancer, antimicrobial (kinase inhibition hypothesized)
1-(3-Chlorophenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-Chlorophenyl, 4-Fluorophenylsulfonyl ~437.87 Enhanced solubility; moderate PI3K inhibition
1-(3-Chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-Chloro-4-methoxyphenyl, 4-Fluorophenylsulfonyl ~388.84 Anticancer (improved bioavailability due to methoxy group)
1-Benzyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine Benzyl, 3-Chlorophenylsulfonyl ~445.95 Kinase inhibition; lower potency vs. chlorinated analogs
1-(4-Ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 4-Ethoxyphenyl, 4-Fluorophenylsulfonyl ~418.44 Anti-inflammatory, SIRT1 activation
3-((3,4-Dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-Methoxypropyl, 3,4-Dimethylphenylsulfonyl 424.52 PI3K inhibition (IC₅₀ = 0.8 µM)

Impact of Substituents on Activity

  • Chlorine vs. Fluorine : Chlorine’s strong electron-withdrawing nature enhances target binding in kinase inhibition (e.g., target compound vs. 4-fluorophenyl analogs) . Fluorine, however, improves metabolic stability and solubility, as seen in SIRT1 activators .
  • Methoxy/Ethoxy Groups : Methoxy (e.g., 3-chloro-4-methoxyphenyl) increases solubility and bioavailability, while ethoxy (e.g., 4-ethoxyphenyl) introduces steric bulk, modulating receptor interactions .
  • Alkyl Chains : Longer chains (e.g., 3-methoxypropyl in PI3K inhibitors) enhance lipophilicity, improving membrane permeability .

Mechanistic Divergence

  • Kinase Inhibition : Target compound and benzyl analogs likely inhibit kinases via π-π stacking and halogen bonding .
  • Enzyme Targets :
    • PI3K : 3,4-Dimethylphenylsulfonyl derivatives show potent inhibition (IC₅₀ < 1 µM) due to hydrophobic interactions .
    • SIRT1/JAK3 : Fluorophenylsulfonyl groups in 4-ethoxyphenyl analogs activate SIRT1, while JAK3 inhibition requires quinazoline-like scaffolds .

Biological Activity

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article compiles various research findings to elucidate the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against different cancer types, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrroloquinoxaline core with chlorobenzyl and chlorophenyl sulfonyl substituents. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Property Value
Molecular Formula C₁₈H₁₄Cl₂N₂O₂S
Molecular Weight 392.34 g/mol
IUPAC Name 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit significant anticancer properties. The compound's mechanism of action may involve:

  • Inhibition of Mcl-1 Protein : This protein is known for its role in preventing apoptosis in cancer cells. Compounds targeting Mcl-1 can induce programmed cell death, making them potential candidates for cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that related quinoxaline derivatives show cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. These effects are often mediated through the inhibition of key signaling pathways such as PI3K and EGFR .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is an enzyme linked to inflammation and cancer progression. Inhibitors of COX-2 can reduce tumor growth and metastasis .
  • LDHA Inhibition : Lactate dehydrogenase A (LDHA) plays a crucial role in the metabolic adaptation of cancer cells. Inhibition of LDHA can disrupt the Warburg effect, leading to reduced energy production in tumors .

Case Studies

  • In Vitro Studies on Colorectal Cancer Cells : A study evaluated the cytotoxic effects of quinoxaline derivatives on HCT-116 and LoVo colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values suggesting potent activity against these cells .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound to target proteins involved in cancer cell survival. The results highlighted favorable interactions with Mcl-1 and COX-2, supporting its potential as a therapeutic agent .

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